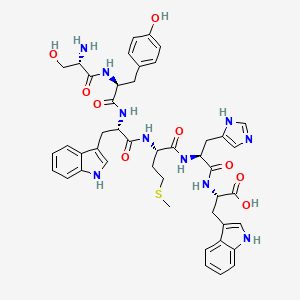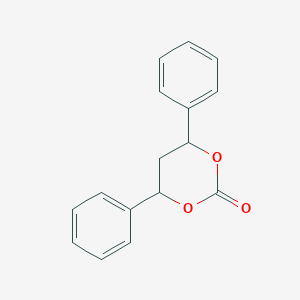
9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone substituted with dicyanomethyl and trinitro groups, as well as a carboxylic acid functional group. The presence of these functional groups imparts distinct chemical reactivity and potential utility in advanced materials and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the nitration of fluorene to introduce nitro groups at specific positions. This is followed by the introduction of the dicyanomethyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the fluorene derivative to yield the target compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols for handling reactive intermediates, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dicyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorene derivatives.
科学的研究の応用
9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing advanced materials with specific electronic properties.
Biology: Potential use in studying enzyme interactions due to its reactive functional groups.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the development of high-performance polymers and explosives due to its energetic properties.
作用機序
The mechanism of action of 9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the dicyanomethyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. The carboxylic acid group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.
類似化合物との比較
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in having nitro groups but lacks the dicyanomethyl and carboxylic acid groups.
9-Fluorenone: Shares the fluorene backbone but lacks the nitro and dicyanomethyl groups.
Picric Acid: Contains nitro groups and a phenolic group, differing in the core structure and functional groups.
Uniqueness
9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing nitro and dicyanomethyl groups, along with the carboxylic acid group, makes it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
566921-38-8 |
|---|---|
分子式 |
C17H7N5O8 |
分子量 |
409.3 g/mol |
IUPAC名 |
9-(dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid |
InChI |
InChI=1S/C17H7N5O8/c18-5-7(6-19)14-10-1-8(20(25)26)3-12(17(23)24)15(10)16-11(14)2-9(21(27)28)4-13(16)22(29)30/h1-4,7,14H,(H,23,24) |
InChIキー |
MYVSBJZWRBWCDP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(C#N)C#N)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


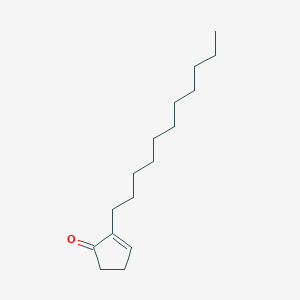
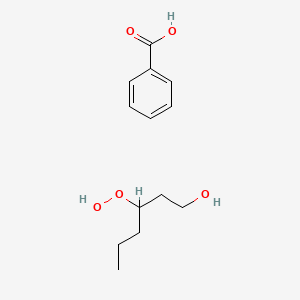
![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
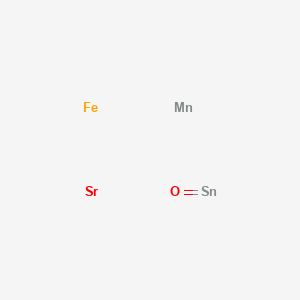
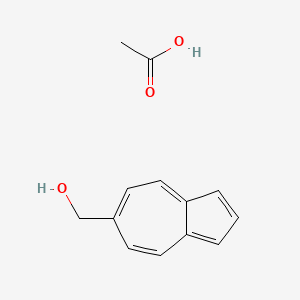

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)

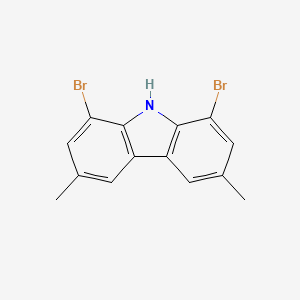
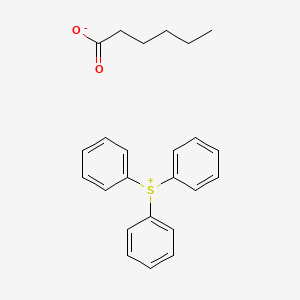
![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)
